4-Bromo-2-nitro-5-(trifluoromethyl)aniline

Catalog No.
S684395
CAS No.
683241-86-3
M.F
C7H4BrF3N2O2
M. Wt
285.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-nitro-5-(trifluoromethyl)aniline

Procuring the exact 4-bromo-2-nitro-5-(trifluoromethyl)aniline isomer bypasses hazardous nitration/bromination sequences, enabling reproducible scale-up of APIs and agrochemicals. This building block provides an ortho-nitroaniline for 1,2-diamine formation, a para-bromine for Pd-catalyzed coupling, and a CF3 group for metabolic stability. • Eliminates multi-step synthesis and isomer separation. • Enables late-stage diversification for kinase inhibitor libraries. • Consistent quality and stock for reliable supply.

CAS Number

683241-86-3

Product Name

4-Bromo-2-nitro-5-(trifluoromethyl)aniline

IUPAC Name

4-bromo-2-nitro-5-(trifluoromethyl)aniline

Molecular Formula

C7H4BrF3N2O2

Molecular Weight

285.02 g/mol

InChI

InChI=1S/C7H4BrF3N2O2/c8-4-2-6(13(14)15)5(12)1-3(4)7(9,10)11/h1-2H,12H2

InChI Key

PXTYWQVWAJBPIB-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1N)[N+](=O)[O-])Br)C(F)(F)F

Canonical SMILES

C1=C(C(=CC(=C1N)[N+](=O)[O-])Br)C(F)(F)F

Synonyms

4-Bromo-2-nitro-5-(trifluoromethyl)benzenamine, 4-Bromo-2-nitro-5-trifluoromethylaniline, 2-Nitro-4-bromo-5-(trifluoromethyl)aniline, 4-Bromo-2-nitro-5-(trifluoromethyl)phenylamine

Purity

≥95%

Package Size

1 g, 5 g, 10 g, 25 g

4-Bromo-2-nitro-5-(trifluoromethyl)aniline (CAS: 683241-86-3) is a tetrasubstituted building block utilized in the synthesis of heterocycles such as benzimidazoles, quinoxalines, and benzotriazoles [1]. Featuring an amine, a nitro group, a bromine atom, and a trifluoromethyl (CF3) group on a single benzene ring, it serves as a precursor for medicinal chemistry and advanced materials. The ortho-nitroaniline motif allows for reduction to a 1,2-diamine, while the para-bromine provides a handle for palladium-catalyzed cross-coupling. Furthermore, the CF3 group modulates metabolic stability and lipophilicity in downstream products [2]. For procurement and process chemistry teams, sourcing this specific isomerically pure compound bypasses multi-step nitration and bromination sequences, supporting reproducible scale-up of targeted active pharmaceutical ingredients (APIs) and agrochemicals[1].

Research Fit

1 Polysubstituted aromatic building block for TRPV1 antagonist and PROTAC synthesis routes
2 Orthogonal reactive handles: aryl bromide, nitro, and amino groups for sequential elaboration
3 Supports solvent-free and melt-based processing workflows due to a lower melting point profile

Substituting 4-Bromo-2-nitro-5-(trifluoromethyl)aniline with closely related analogs alters downstream synthetic pathways and final product efficacy. Replacing it with 4-Bromo-2-nitroaniline (omitting the CF3 group) reduces the lipophilicity and metabolic stability of the resulting drug candidates, impacting ADME profiling [1]. Conversely, substituting it with 2-Nitro-5-(trifluoromethyl)aniline (omitting the bromine) eliminates the primary site for late-stage cross-coupling, preventing the installation of aryl or amine substituents at the 4-position. Substituting the bromine for a chlorine atom (4-Chloro-2-nitro-5-(trifluoromethyl)aniline) decreases the oxidative addition rate in palladium catalysis, requiring proprietary phosphine ligands and higher reaction temperatures [2]. Therefore, this exact compound is required when both a cross-coupling handle and CF3-driven pharmacokinetic optimization are necessary.

Substitution Risk

4-Bromo-2-nitroaniline (lacks CF3)
May alter lipophilicity and electronic polarization, shifting reactivity and ADME prediction context
2-Nitro-5-(trifluoromethyl)aniline (lacks Br)
Loss of aryl bromide handle prevents late-stage Pd-catalyzed diversification, halting synthetic sequences
Simpler mono- or di-substituted anilines
Lack the distinct steric and electronic environment required for published TRPV1 and PROTAC routes

Bromide vs. Chloride in Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the identity of the halide dictates catalyst selection. The bromide in 4-Bromo-2-nitro-5-(trifluoromethyl)aniline undergoes oxidative addition with standard Pd(0) catalysts. In contrast, the chloride analog exhibits higher activation barriers, requiring specialized ligands [1].

Evidence DimensionSuzuki coupling yield under mild conditions (e.g., Pd(PPh3)4, 80°C)
Target Compound Data>85% typical yield with standard, inexpensive phosphine ligands
Comparator Or Baseline4-Chloro-2-nitro-5-(trifluoromethyl)aniline
Quantified Difference>4-fold increase in yield; avoids the need for costly Buchwald-type ligands
ConditionsStandard Suzuki-Miyaura coupling (Pd(PPh3)4, K2CO3, 80°C, 12h)

Procuring the bromo-variant allows process chemists to use cheaper, off-the-shelf palladium catalysts, significantly reducing scale-up costs compared to the chloro-analog.

Melting Point
Data to verify
Target: 70–74 °C
vs 4-Br-2-NO2-aniline: 110–113 °C
vs 2-NO2-5-CF3-aniline: 98–102 °C
Supports melt-based processing and solvent-free reaction conditions
Source-specific review; method not specified

CF3 Group and Pharmacokinetic Optimization

The inclusion of the trifluoromethyl group translates to the physicochemical properties of the final heterocycle. Compared to the non-fluorinated baseline, the CF3 group enhances lipophilicity and alters the electron density of the aromatic core, a strategy used to adjust target binding affinity and metabolic half-life [1].

Evidence DimensionChange in calculated partition coefficient (ΔcLogP)
Target Compound DataCF3 group adds approximately +0.8 to +1.0 log units
Comparator Or Baseline4-Bromo-2-nitroaniline (lacks CF3)
Quantified Difference~0.9 log units higher lipophilicity and enhanced metabolic resistance
ConditionsIn silico ADME profiling of downstream benzimidazole/quinoxaline derivatives

For pharmaceutical procurement, selecting the CF3-containing building block is essential for hitting required lipophilicity and metabolic stability targets in lead optimization.

Lipophilicity
Class-level inference
Target XLogP3-AA: 3.2
Δ +0.6 vs des-Br analog; Δ +1.1 vs des-CF3 analog
Higher passive permeability context for CNS and intracellular target screening
Computed values; experimental validation required

Selective Reduction to 1,2-Diamine

Converting this compound to the corresponding 1,2-diamine requires selective reduction of the nitro group without cleaving the C-Br bond. Standard catalytic hydrogenation causes hydrodehalogenation, whereas mild, chemoselective reducing agents preserve the bromine handle [1].

Evidence DimensionYield of intact 4-bromo-5-(trifluoromethyl)benzene-1,2-diamine
Target Compound Data>90% yield using chemoselective conditions (e.g., Fe/NH4Cl or SnCl2)
Comparator Or BaselineStandard H2/Pd-C reduction (<50% yield due to competitive debromination)
Quantified Difference>40% improvement in desired diamine yield by avoiding Pd-catalyzed hydrogenation
ConditionsFe powder, NH4Cl, EtOH/H2O, 80°C vs. H2 (1 atm), 10% Pd/C

Understanding the specific reduction profile of this brominated precursor ensures that process teams avoid costly yield losses and preserve the cross-coupling handle for subsequent steps.

Synthetic Utility
Reported
Aryl-Br handle enables Pd-catalyzed diversification
Exemplified in TRPV1 antagonist synthesis (J. Med. Chem. 2006)
Enables sequential functionalization; des-Br analog would halt synthetic route
Peer-reviewed method context

Regiochemical Purity and Reproducibility

De novo synthesis of tetrasubstituted anilines via sequential nitration and bromination yields mixtures of regioisomers. Procuring 4-Bromo-2-nitro-5-(trifluoromethyl)aniline at >97% purity eliminates downstream purification bottlenecks associated with these isomeric mixtures [1].

Evidence DimensionRegiomeric purity and purification yield loss
Target Compound Data>97% specific isomer (commercial procurement)
Comparator Or BaselineCrude nitration/bromination mixtures of less functionalized precursors
Quantified DifferenceEliminates 15-30% yield loss associated with removing off-target isomers (e.g., 6-nitro variants)
ConditionsCommercial procurement vs. in-house multi-step synthesis from 3-(trifluoromethyl)aniline

Purchasing the pre-functionalized, isomerically pure compound saves extensive chromatographic purification time, solvent costs, and accelerates project timelines.

Functional Class
Context-dependent
Classified as a Protein Degrader Building Block
Designed for PROTAC linker–warhead architecture
Prioritizes sourcing for targeted protein degradation projects
Supplier catalog designation; independent validation recommended

CF3-Benzimidazole and Quinoxaline Synthesis

Following selective nitro reduction to the 1,2-diamine, this compound is a direct precursor for constructing benzimidazole and quinoxaline cores. The retained bromine atom allows for subsequent late-stage diversification via Suzuki or Buchwald-Hartwig couplings, utilized in synthesizing libraries of kinase inhibitors [1].

Metabolically Stable APIs

In medicinal chemistry, the CF3 group provided by this building block is leveraged to block oxidative metabolism at the aromatic ring and increase the lipophilicity of the drug candidate. It is chosen over non-fluorinated analogs when optimizing the ADME profile of a lead compound [2].

Agrochemical Late-Stage Functionalization

The combination of an electron-withdrawing CF3 group and a reactive bromide handle makes this compound applicable in agrochemical research. It serves as a core scaffold for developing herbicides and fungicides where specific electronic properties and lipophilicity are required for environmental stability [2].

Application Selection Matrix

Application
Selection Property
Validation Focus
TRPV1 Antagonist Synthesis
Aryl bromide cross-coupling site
Pd-catalyzed diversification protocols and regioselectivity
PROTAC Linker Construction
Trifunctional orthogonal reactivity (Br/NO2/NH2)
Sequential deprotection and coupling efficiency
CNS-Penetrant Lead Screening
Higher lipophilicity and low molecular weight
Membrane permeability and BBB potential in model context
Melt-Processable Intermediate
Lower melting point profile
Solvent-free reaction feasibility and scale-up viability

XLogP3

3.2

Wikipedia

4-bromo-2-nitro-5-(trifluoromethyl)aniline

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